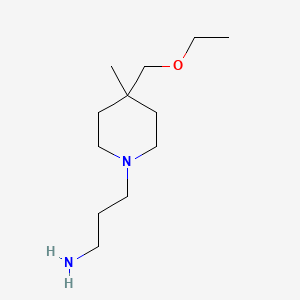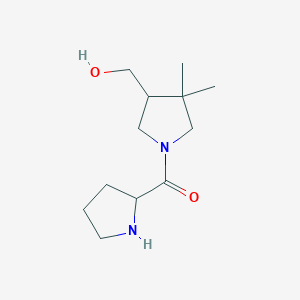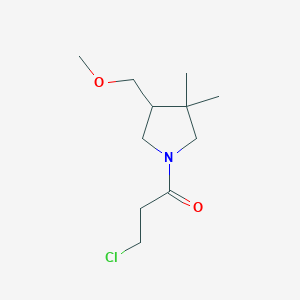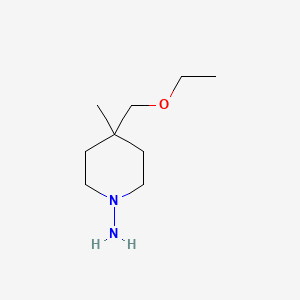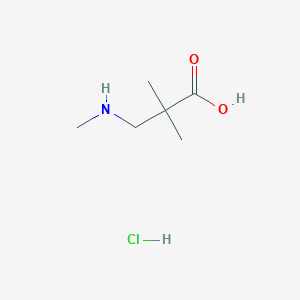
Acide 2,2-diméthyl-3-(méthylamino)propanoïque chlorhydrate
Vue d'ensemble
Description
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, ce composé est étudié pour son potentiel d'utilisation dans la synthèse de médicaments. Sa structure, comprenant à la fois des groupes fonctionnels amine et acide carboxylique, en fait un intermédiaire polyvalent pour le développement de nouveaux produits pharmaceutiques. Il pourrait être utilisé pour créer des prodrogues ou des principes actifs (API) qui nécessitent un équilibre entre les propriétés hydrophobes et lipophiles pour une meilleure absorption et une meilleure biodisponibilité .
Agriculture
En tant que produit chimique agricole, le chlorhydrate d'acide 2,2-diméthyl-3-(méthylamino)propanoïque peut servir de composant de base pour les agents de protection des cultures. Son squelette moléculaire pourrait être fonctionnalisé pour produire des herbicides ou des fongicides. La réactivité du composé avec divers agents peut conduire au développement de composés qui sont sélectifs dans leur action, minimisant les dommages aux plantes et aux organismes non ciblés .
Science des matériaux
En science des matériaux, les groupes fonctionnels doubles de ce composé peuvent être utilisés pour modifier les polymères, améliorant ainsi leurs propriétés telles que la solubilité, l'adhésion et la stabilité thermique. Il peut agir comme un agent de réticulation, conduisant potentiellement à des matériaux avec une résistance mécanique accrue ou des caractéristiques nouvelles adaptées à des applications spécialisées .
Science de l'environnement
Les scientifiques de l'environnement pourraient étudier l'utilisation du chlorhydrate d'acide 2,2-diméthyl-3-(méthylamino)propanoïque dans la remédiation des sites pollués. Sa structure chimique pourrait être adaptée pour piéger ou décomposer les contaminants environnementaux, contribuant à la détoxification des sols et des masses d'eau .
Biochimie
En biochimie, ce composé pourrait être utilisé comme réactif dans les essais enzymatiques ou comme précurseur de biomolécules. Sa capacité à subir diverses réactions chimiques permet la synthèse de molécules organiques complexes qui peuvent imiter ou interférer avec les processus biochimiques naturels .
Pharmacologie
La recherche pharmacologique peut utiliser le chlorhydrate d'acide 2,2-diméthyl-3-(méthylamino)propanoïque pour étudier les interactions médicament-récepteur. Il peut être un ingrédient clé dans la synthèse de ligands pour les récepteurs ou les canaux ioniques, contribuant à la compréhension de leur fonction et au développement de nouvelles thérapies .
Chimie analytique
La structure unique de ce composé le rend approprié pour une utilisation comme étalon ou agent de dérivatisation en chimie analytique. Il pourrait aider à la quantification de composés biologiquement actifs ou à l'amélioration de la sensibilité de détection dans diverses techniques analytiques .
Génie chimique
En génie chimique, le chlorhydrate d'acide 2,2-diméthyl-3-(méthylamino)propanoïque peut être impliqué dans l'optimisation des procédés. Sa réactivité et sa stabilité dans différentes conditions peuvent être étudiées pour améliorer les voies de synthèse industrielles ou pour développer de nouveaux systèmes catalytiques .
Mécanisme D'action
Mode of Action
- may exert its effects through various mechanisms:
- It could act as an excitotoxin, affecting glutamate receptors (such as NMDA, calcium-dependent AMPA, and kainate receptors) in the central nervous system . In the human body, propionic acid (a related compound) is metabolized and becomes a chemical intermediate in the citric acid cycle . Similar metabolic pathways may apply to this compound.
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, thereby influencing the activity of these enzymes.
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular functions and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propanoic acid hydrochloride is a key factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2,2-dimethyl-3-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,4-7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTUQSJVLFVZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)

